N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester
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Overview
Description
N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester is an organic compound with the molecular formula C16H13Cl2NO3 and a molecular weight of 338.19 g/mol . This compound is a derivative of glycine, where the glycine molecule is bonded to a 2,5-dichlorobenzoyl group and a benzyl ester group. It is used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester typically involves the reaction of 2,5-dichlorobenzoyl chloride with glycine in the presence of a base, followed by esterification with benzyl alcohol. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzoyl derivatives .
Scientific Research Applications
N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dichlorobenzoyl)glycine: Similar structure but lacks the benzyl ester group.
N-(2,4-Dichlorobenzoyl)glycine Benzyl Ester: Similar but with chlorine atoms at different positions on the benzoyl ring.
N-(3,5-Dichlorobenzoyl)glycine Benzyl Ester: Another positional isomer with chlorine atoms at the 3 and 5 positions.
Uniqueness
N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester is unique due to its specific substitution pattern on the benzoyl ring and the presence of both glycine and benzyl ester groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H13Cl2NO3 |
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Molecular Weight |
338.2 g/mol |
IUPAC Name |
benzyl 2-[(2,5-dichlorobenzoyl)amino]acetate |
InChI |
InChI=1S/C16H13Cl2NO3/c17-12-6-7-14(18)13(8-12)16(21)19-9-15(20)22-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,21) |
InChI Key |
KHJXBZKWWGWNCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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